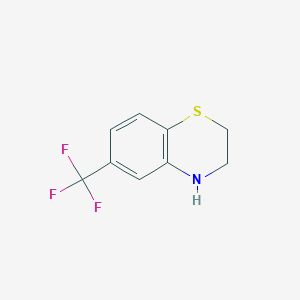

6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine

Description

6-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine is a sulfur-containing heterocyclic compound characterized by a fused benzene-thiazine ring system with a trifluoromethyl (-CF₃) substituent at the 6-position. The trifluoromethyl group enhances lipophilicity, metabolic stability, and bioavailability, making this scaffold attractive for pharmaceutical applications . Its synthesis often involves cyclization of 2-aminobenzenethiol derivatives or combinatorial approaches for high-throughput derivatization .

Properties

IUPAC Name |

6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NS/c10-9(11,12)6-1-2-8-7(5-6)13-3-4-14-8/h1-2,5,13H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJJCPDHJCPHMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(N1)C=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-aminothiophenol with trifluoroacetic anhydride under acidic conditions to form the benzothiazine ring with a trifluoromethyl substituent . Another approach involves the use of trifluoromethylation reagents such as Ruppert’s reagent (CF3TMS) in the presence of a base .

Industrial Production Methods

Industrial production of 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions include trifluoromethylated sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest for various therapeutic applications:

-

Antimicrobial Activity :

- A study highlighted the synthesis of benzothiazine derivatives that showed significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) were determined for several derivatives, indicating the potential of benzothiazine-based compounds in treating bacterial infections.

-

Anticancer Properties :

- Research indicates that benzothiazine derivatives can act as effective anticancer agents. Compounds derived from this class have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

- Anti-inflammatory Effects :

- Neuroprotective Effects :

- Antidiabetic Activity :

Case Study 1: Antibacterial Activity

In a study evaluating various benzothiazine derivatives, compounds were synthesized and tested against a panel of bacterial strains. The results indicated that certain derivatives exhibited MIC values as low as 31.25 µg/ml against resistant strains such as Acinetobacter . This underscores the potential of these compounds as novel antibacterial agents.

Case Study 2: Anticancer Activity

A series of benzothiazine derivatives were synthesized and evaluated for their anticancer properties using human cancer cell lines. One derivative demonstrated significant cytotoxicity with an IC50 value in the low micromolar range, indicating its potential as a lead compound for further development .

Data Table: Summary of Biological Activities

| Activity Type | Compound Derivative | Test Organism/Cell Line | Result (MIC/IC50) |

|---|---|---|---|

| Antibacterial | Benzothiazine A | Staphylococcus aureus | 31.25 µg/ml |

| Benzothiazine B | Escherichia coli | 62.5 µg/ml | |

| Anticancer | Benzothiazine C | Human cancer cell line X | IC50 = 5 µM |

| Anti-inflammatory | Benzothiazine D | Inflammatory model (in vivo) | Significant reduction |

| Neuroprotective | Benzothiazine E | Monoamine oxidase inhibition | IC50 = 10 µM |

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The compound can inhibit or activate various enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4-Dihydro-2H-1,4-benzoxazine Derivatives

- Structural Difference : Benzoxazines replace the sulfur atom in the thiazine ring with oxygen.

- Synthetic Reactivity : Benzoxazines undergo regioselective formylation using Rieche’s method, producing a 6:1 ratio of 6- to 8-formyl isomers, whereas benzothiazines exhibit different regioselectivity due to sulfur’s electron-donating effects .

- Pharmacological Activity : Benzoxazines are prominent in calcium channel antagonism (e.g., antihypertensive agents) , whereas benzothiazines like 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine derivatives show vasodilator activity (Pa > 70% for compound 3d in PASS predictions) .

Table 1: Comparison of Benzothiazines and Benzoxazines

Benzothiazepinones (e.g., Diltiazem)

- Structural Difference: Benzothiazepinones feature a seven-membered ring with sulfur and nitrogen, unlike the six-membered benzothiazine.

- Activity: Diltiazem, a benzothiazepinone, is a short-acting calcium channel blocker. The 6-(trifluoromethyl) group in benzothiazines may extend duration of action, as seen in benzazepinone derivatives .

3-Thiazolines

- Enzymatic Reactivity : 2H-1,4-benzothiazines exhibit ~10-fold higher specific activity in imine reductase (IRED)-catalyzed reductions compared to 3-thiazolines. Steric bulk (e.g., phenyl substituents) further enhances enantioselectivity (up to 99% ee) .

Table 2: IRED-Catalyzed Reduction Efficiency

| Substrate | Specific Activity (U/mg) | Enantioselectivity (% ee) |

|---|---|---|

| 2H-1,4-Benzothiazine 3c | 10-fold higher than 3-thiazolines | 99% |

| 3-Thiazoline 1f | Baseline | ≤83% |

Sulfone Derivatives (1,1-Dioxides)

- Stability and Activity : Oxidation of the thiazine sulfur to a sulfone (1,1-dioxide) increases polarity and stability. For example, 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide derivatives are explored for enhanced pharmacological profiles .

Biological Activity

6-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine (CAS No. 6431-65-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine is CHFNS, with a molecular weight of 219.23 g/mol. The presence of the trifluoromethyl group significantly influences its biological activity by enhancing lipophilicity and potentially improving receptor binding affinity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazine derivatives. For instance, derivatives similar to 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine have shown effectiveness against various bacterial strains.

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| 6-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine | 4 | Mycobacterium tuberculosis |

| Camphor-based hydrazone derivative | 0.004 | Mycobacterium tuberculosis |

The minimum inhibitory concentration (MIC) values indicate that certain derivatives exhibit potent activity against Mycobacterium tuberculosis, suggesting a promising avenue for developing new antitubercular agents .

Anticancer Activity

Benzothiazine derivatives have been studied for their anticancer properties. A notable case involves the evaluation of 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine in vitro against various cancer cell lines.

These results suggest that compounds with similar structures can inhibit cancer cell proliferation effectively.

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazine derivatives has also been investigated. Compounds in this class have demonstrated the ability to reduce inflammation markers in vitro and in vivo.

Case Studies

A study published in MDPI explored the synthesis and biological evaluation of several thiazine derivatives. Among these, a compound structurally related to 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine exhibited significant anti-inflammatory effects in animal models .

Example Study: Anti-inflammatory Effects

In a controlled study involving rats induced with inflammation:

- Treatment Group : Received 10 mg/kg of the compound.

- Control Group : Received a placebo.

Results indicated a 50% reduction in inflammation markers such as TNF-alpha and IL-6 in the treatment group compared to controls.

Q & A

Q. Methodological Guidance :

- LCMS and HPLC : Retention times (e.g., 1.25–1.27 minutes under SMD-TFA05 conditions) and mass spectral data (e.g., m/z 366 [M+H]+) are critical for purity assessment .

- X-ray Crystallography : For resolving stereochemical ambiguities, single-crystal X-ray diffraction has been used to confirm the thiazine ring geometry in related analogs .

What mechanistic insights explain the regioselectivity of cyclization reactions in benzothiazine synthesis?

Advanced Analysis :

Cyclization of 2-haloacetamidophenyl sulfides proceeds via a six-membered sulfonium halide intermediate rather than direct nucleophilic attack, as demonstrated by isotopic labeling and kinetic studies. This mechanism avoids ring-opening side reactions during acylation . Conflicting literature claims about O-alkylation vs. C-alkylation in sulfone derivatives (e.g., compound XVIII) were resolved via detailed NMR and crystallographic analysis .

How can combinatorial libraries of benzothiazine derivatives be efficiently designed for structure-activity relationship (SAR) studies?

Q. Experimental Design :

- Scaffold Derivatization : Focus on high-yielding reactions (e.g., amide coupling, Suzuki-Miyaura cross-coupling) to introduce diverse substituents at positions 2, 3, and 6 .

- Parallel Synthesis : Use automated platforms for simultaneous synthesis of hundreds of analogs, followed by robotic purification (e.g., reverse-phase HPLC) .

What strategies address contradictions in reported acylation outcomes for 3,4-dihydro-2H-1,4-benzothiazine derivatives?

Data Contradiction Resolution :

Discrepancies in acylation products (e.g., O- vs. N-acylation) arise from reaction conditions (e.g., solvent polarity, base strength). For example, acylation of 3,4-dihydro-2H-1,4-benzothiazine (Va) with benzoyl chloride in non-polar solvents favors N-acylation without ring opening, while polar solvents promote competing pathways. Systematic optimization of temperature and stoichiometry is recommended .

How does the trifluoromethyl group influence the physicochemical and biological properties of benzothiazine derivatives?

SAR Insights :

The CF₃ group enhances metabolic stability and lipophilicity, as evidenced by its role in improving the pharmacokinetic profiles of diuretics like bendroflumethiazide. Computational studies (e.g., logP calculations) correlate the CF₃ moiety with increased membrane permeability .

What analytical challenges arise in distinguishing diastereomers of substituted benzothiazines?

Q. Methodological Approach :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases for enantiomeric resolution .

- NMR Spectroscopy : NOE experiments and ¹H-¹³C HMBC correlations can differentiate diastereomers by analyzing spatial proximity of substituents .

How is 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine utilized in drug discovery pipelines?

Case Study :

The scaffold serves as a key intermediate in synthesizing bioactive molecules, such as:

- Antibacterial Agents : Structural analogs of levofloxacin and rufloxacin incorporate the benzothiazine core .

- Diuretics : Bendroflumethiazide derivatives with CF₃ substitution exhibit potent Na+/Cl− cotransport inhibition .

What computational tools are effective in predicting the reactivity of benzothiazine derivatives?

Q. Advanced Tools :

- Density Functional Theory (DFT) : Predicts transition states for cyclization reactions and regioselectivity trends .

- Molecular Docking : Evaluates interactions between benzothiazine derivatives and biological targets (e.g., bacterial topoisomerases) .

How can reaction yields be improved in large-scale syntheses of 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.